molecular formula C10H18O B14646345 2-Methyl-1-nonen-3-one CAS No. 51756-19-5

2-Methyl-1-nonen-3-one

Cat. No.: B14646345
CAS No.: 51756-19-5
M. Wt: 154.25 g/mol
InChI Key: WHWHBFHLUBEVBD-UHFFFAOYSA-N
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Description

2-Methyl-1-nonen-3-one is an organic compound with the molecular formula C10H18O It is a ketone with a nonene backbone, characterized by the presence of a methyl group at the second carbon and a ketone functional group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-nonen-3-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylpropanal with 1-nonanal, followed by dehydration to form the desired ketone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of heterogeneous catalysts such as zeolites or metal oxides can enhance the yield and selectivity of the reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nonen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-nonen-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound may be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-nonen-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The presence of the methyl group at the second carbon can influence the reactivity and selectivity of these reactions, making the compound a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-nonene: An alkene with a similar carbon backbone but lacking the ketone functional group.

    1-Nonanone: A ketone with a similar structure but without the methyl substitution at the second carbon.

    3-Nonanone: Another ketone with a similar structure but differing in the position of the ketone group.

Uniqueness

2-Methyl-1-nonen-3-one is unique due to the combination of its ketone functional group and the methyl substitution, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

51756-19-5

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-methylnon-1-en-3-one

InChI

InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h2,4-8H2,1,3H3

InChI Key

WHWHBFHLUBEVBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(=C)C

Origin of Product

United States

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